molecular formula C8H7FO2 B032414 2-Fluoro-3-methoxybenzaldehyde CAS No. 103438-88-6

2-Fluoro-3-methoxybenzaldehyde

Cat. No. B032414
M. Wt: 154.14 g/mol
InChI Key: LIHCOUDNHILORI-UHFFFAOYSA-N
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Description

2-Fluoro-3-methoxybenzaldehyde is a chemical compound that has been studied for its synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

A study by Wang Bao-jie (2006) discussed a simplified one-step synthetic method for a similar compound, 3-fluoro-4-methoxybenzaldehyde, which might be relevant for the synthesis of 2-Fluoro-3-methoxybenzaldehyde. The method involves reacting 2-fluoroanisole with hexamethylenetetramine in the presence of trifluoroacetic acid (Wang Bao-jie, 2006).

Molecular Structure Analysis

Research by G. O. Ildız et al. (2018) on 3-fluoro-4-methoxybenzaldehyde can provide insights into the molecular structure analysis of 2-Fluoro-3-methoxybenzaldehyde. This study involved spectroscopic methods and quantum chemistry calculations, revealing the equilibrium conformational composition in the gas phase (G. O. Ildız et al., 2018).

Chemical Reactions and Properties

Research by Ken Kokubo et al. (1999) on 2-Hydroxybenzaldehydes reacting with alkynes, alkenes, or allenes can provide insights into the chemical reactions and properties of 2-Fluoro-3-methoxybenzaldehyde. The study found that 2-Hydroxybenzaldehydes react efficiently in the presence of a rhodium-based catalyst system (Ken Kokubo et al., 1999).

Physical Properties Analysis

The physical properties of 2-Fluoro-3-methoxybenzaldehyde can be inferred from studies on similar compounds. For instance, the study by S. Nagaraju et al. (2018) on 2-methoxybenzaldehyde, which determined its crystal structure using X-ray diffraction, can provide insights into the physical properties (S. Nagaraju et al., 2018).

Chemical Properties Analysis

The chemical properties of 2-Fluoro-3-methoxybenzaldehyde can also be inferred from studies on related compounds. For instance, research on the fluorogenic aldehyde by Haiming Guo and F. Tanaka (2009) might offer insights into the chemical properties of 2-Fluoro-3-methoxybenzaldehyde, as it explores the fluorescence properties of similar aldehydes (Haiming Guo & F. Tanaka, 2009).

Scientific Research Applications

Synthesis Methodologies and Chemical Transformations

2-Fluoro-3-methoxybenzaldehyde serves as a precursor in the synthesis of various fluorinated organic compounds, demonstrating its utility in organic synthesis methodologies. For instance, a simplified one-step synthesis method has been developed for the preparation of 3-fluoro-4-methoxybenzaldehyde, highlighting an efficient approach to synthesizing fluorinated benzaldehydes without the extensive use of concentrated acids, thus reducing industrial production harm and costs (Wang Bao-jie, 2006). Similarly, the synthesis of fluorinated analogues of combretastatin A-4, involving 2-fluoroanisole, showcases the antitumor potential of fluoro-substituted compounds derived from 2-fluoro-3-methoxybenzaldehyde (N. Lawrence et al., 2003).

Computational and Spectroscopic Investigations

The compound also serves as an important subject in computational and spectroscopic studies, providing insights into its structural transformations under cryogenic conditions. Research combining infrared spectroscopy and quantum chemistry calculations has detailed the conformational composition and transformations of related fluorobenzaldehydes, revealing the stability and structural dynamics of these compounds at low temperatures (G. O. Ildız et al., 2018).

Catalysis and Chemical Sensing

Furthermore, 2-Fluoro-3-methoxybenzaldehyde derivatives have been explored as components in the design of chemosensors and catalysts. Innovative chemosensors for detecting copper ions have been developed, leveraging the optical properties of salicylaldehydes derivatives, which could potentially extend to bioimaging applications (Wei Gao et al., 2014). Moreover, the biotransformation capabilities of specific fungi towards halogenated benzaldehydes underscore the ecological and bioremediation relevance of these compounds, offering a glimpse into their metabolism and potential environmental applications (H. Beck et al., 2000).

Safety And Hazards

2-Fluoro-3-methoxybenzaldehyde is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, and may cause respiratory irritation . In case of skin contact, it is advised to wash off immediately with plenty of water for at least 15 minutes and seek medical attention if irritation persists . In case of eye contact, rinse cautiously with water for several minutes and seek medical attention if irritation persists .

Future Directions

2-Fluoro-3-methoxybenzaldehyde is a key precursor for drug discoveries . It is particularly used in the synthesis of benzosuberone derivatives . Given its role in the synthesis of potent and selective inhibitors of the PIM-1, PIM-2, and PIM-3 protein kinases , it is likely to continue to be a valuable compound in pharmaceutical research.

properties

IUPAC Name

2-fluoro-3-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO2/c1-11-7-4-2-3-6(5-10)8(7)9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIHCOUDNHILORI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50396248
Record name 2-Fluoro-3-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50396248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-3-methoxybenzaldehyde

CAS RN

103438-88-6
Record name 2-Fluoro-3-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50396248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoro-3-methoxybenzaldehyde
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Synthesis routes and methods I

Procedure details

27 ml (240.62 mmol) of 2-fluoroanisole is dissolved in 700 ml of tetrahydrofuran. At −70° C., 200 ml of sec-BuLi (1.3 M solution in cyclohexane) is added in drops. It is stirred for one hour at −70° C., and then 152 ml of N,N-dimethylformamide, dissolved in 50 ml of tetrahydrofuran, is added in drops at this temperature. After another hour of stirring at −70° C., 380 ml of hydrochloric acid (w=10%) is added in drops. In this case, the batch slowly comes to room temperature. After stirring overnight at room temperature, methyl tert-butyl ether is added, and the organic phase is separated after vigorous stirring. The aqueous phase is extracted two more times with methyl tert-butyl ether. The combined organic extracts are washed with brine and dried. After the desiccant is filtered off, the solvent is spun off, and the residue is chromatographed on silica gel (mobile solvent ethyl acetate/hexane). 25.66 g (69.2%) of the desired compound is isolated.
Quantity
27 mL
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
152 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
380 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
69.2%

Synthesis routes and methods II

Procedure details

To a solution of 2-fluoro-3,N-dimethoxy-N-methyl-benzamide (2.30 g, 10.8 mmol) in THF (20 mL) at −78° C. was added 1M DEBAL-H in toluene.(12 mL, 12 mmol). The reaction stirred at −78° C. for 3 h and then the remaining 1M DIDAL-H in toluene (4.2 mL, 4.2 mmol) was added to the reaction. The reaction was allowed to stir at −78° C. for 30 min and was then warmed to rt. The reaction was quenched slowly with saturated aqueous NH4Cl. The organic phase was separated and the aqueous phase was extracted with 2×50 mL ethyl acetate. The combined organic phases were washed successively with 1N HCl and brine. The organic phase was dried (MgSO4) and concentrated in vacuo. The residue was purified by flash chromatography eluting silica gel with EtOAc:hexane [0:100 to 1:1] to yield the title compound (1.41 g, 85%): δH (300 MHz, CDCl3): 10.38 (1H, s), 7.43-7.40 (1H, m), 7.24-7.15 (2H, m), 3.95 (3H, s).
Name
2-fluoro-3,N-dimethoxy-N-methyl-benzamide
Quantity
2.3 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
4.2 mL
Type
solvent
Reaction Step Two
Yield
85%

Synthesis routes and methods III

Procedure details

To a solution of 2-fluoro-3,N-dimethoxy-N-methyl-benzamide (2.30 g, 10.8 mmol) in THF (20 mL) at −78° C. was added 1M DIBAL-H in toluene (12 mL, 12 mmol). The reaction stirred at −78° C. for 3 h and then the remaining 1M DIBAL-H in toluene (4.2 mL, 4.2 mmol) was added to the reaction. The reaction was allowed to stir at −78° C. for 30 min and was then warmed to rt. The reaction was quenched slowly with saturated aqueous NH4Cl. The organic phase was separated and the aqueous phase was extracted with 2×50 mL ethyl acetate. The combined organic phases were washed successively with 1N HCl and brine. The organic phase was dried (MgSO4) and concentrated in vacuo. The residue was purified by flash chromatography eluting silica gel with EtOAc:hexane [0:100 to 1:1] to yield the title compound (1.41 g, 85%): δH (300 MHz, CDCl3): 10.38 (1H, s), 7.43-7.40 (1H, m), 7.24-7.15 (2H, m), 3.95 (3H, s).
Name
2-fluoro-3,N-dimethoxy-N-methyl-benzamide
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
4.2 mL
Type
reactant
Reaction Step Two
Yield
85%

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